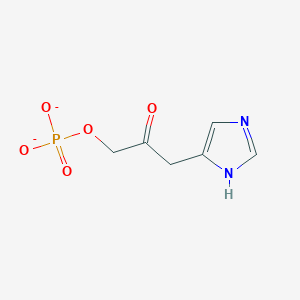

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is a compound that features an imidazole ring, a phosphate group, and a ketone functional group. The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The phosphate group is a key component in many biochemical processes, including energy transfer and signal transduction. The ketone group adds to the compound’s reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) typically involves the formation of the imidazole ring followed by the introduction of the phosphate group and the ketone functionality. One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

In an industrial setting, the production of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) can undergo various types of chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The phosphate group can mimic natural substrates in phosphorylation reactions, thereby interfering with signal transduction pathways. The ketone group can participate in nucleophilic addition reactions, further modulating the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Histidine: An amino acid with an imidazole side chain.

Imidazole: A simpler compound with only the imidazole ring.

Phosphoenolpyruvate: A compound with a phosphate group and a ketone functionality.

Uniqueness

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is unique due to its combination of an imidazole ring, a phosphate group, and a ketone functionality. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .

Biologische Aktivität

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is a compound that has garnered attention due to its potential biological activities, particularly in metabolic pathways and enzyme interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3-(1H-imidazol-4-yl)-2-oxopropoxyphosphonic acid

- CAS Number : 99979-59-6

- Molecular Formula : C₆H₉N₂O₅P

- Molecular Weight : 220.1198 g/mol

The compound belongs to the class of organic compounds known as monoalkyl phosphates, characterized by a phosphate group linked to an alkyl chain. Its structure allows for significant biochemical interactions, particularly through the imidazole ring which facilitates hydrogen bonding.

3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is involved in several biochemical pathways, notably in the metabolism of histidine. It acts as a substrate in the conversion processes that lead to the biosynthesis of histidine from other metabolites like D-erythro-imidazole-glycerol-phosphate. The enzyme imidazoleglycerol-phosphate dehydratase catalyzes this transformation, indicating the compound's role in critical metabolic functions within cells .

Cellular Effects and Pathways

The compound influences various cellular processes:

- Enzyme Interactions : It interacts with enzymes involved in amino acid metabolism, particularly those related to histidine biosynthesis.

- Cell Signaling : The presence of the imidazole ring allows it to participate in signaling pathways through protein interactions.

- Neuronal Activity : Given its structural properties, it may modulate ion channels and neurotransmitter release, impacting neuronal excitability and synaptic transmission.

Pharmacokinetics

While specific pharmacokinetic data for 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) is limited, similar compounds have demonstrated rapid absorption and bioavailability in biological systems. The stability of this compound under physiological conditions suggests it could have sustained effects on cellular functions over time.

Dosage Effects

Research indicates that dosage significantly influences the biological activity of this compound:

- Therapeutic Doses : At appropriate concentrations, it has been shown to effectively modulate metabolic pathways without significant toxicity.

- Toxicity at High Doses : Elevated concentrations may lead to adverse effects, including neurotoxicity and hepatotoxicity, as observed in studies involving related compounds.

Enzyme Interaction Studies

In studies focusing on enzyme interactions, 3-(Imidazol-4-yl)-2-oxopropyl phosphate(2-) has demonstrated the ability to inhibit certain enzymatic activities crucial for metabolic processes. For example, its interaction with enzymes involved in histidine metabolism suggests potential applications in regulating amino acid levels in various biological contexts .

Metabolic Pathway Analysis

Research has highlighted the compound's role as an intermediate in histidine biosynthesis:

| Reaction Step | Substrate | Product |

|---|---|---|

| 1 | D-Erythro-imidazole-glycerol-phosphate | Imidazole acetol-phosphate + H₂O |

| 2 | Imidazole acetol-phosphate + L-Glutamate | Histidinol phosphate + Oxoglutaric acid |

This table summarizes key reactions involving the compound, illustrating its importance in metabolic pathways essential for amino acid synthesis .

Toxicological Studies

Animal model studies have shown that while therapeutic doses are effective for modulating metabolic activities, higher doses can lead to significant toxicity:

| Dose Level | Observed Effect |

|---|---|

| Low | No adverse effects; effective modulation of metabolic pathways |

| High | Neurotoxicity and hepatotoxicity observed |

These findings underscore the necessity for careful dosage management when considering therapeutic applications of this compound.

Eigenschaften

CAS-Nummer |

99979-59-6 |

|---|---|

Molekularformel |

C6H9N2O5P |

Molekulargewicht |

220.12 g/mol |

IUPAC-Name |

[3-(1H-imidazol-5-yl)-2-oxopropyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H9N2O5P/c9-6(3-13-14(10,11)12)1-5-2-7-4-8-5/h2,4H,1,3H2,(H,7,8)(H2,10,11,12) |

InChI-Schlüssel |

YCFFMSOLUMRAMD-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(=O)COP(=O)([O-])[O-] |

Kanonische SMILES |

C1=C(NC=N1)CC(=O)COP(=O)(O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.